

Finerenone-d3: A Technical Guide to Chemical Structure and Stability

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Compound of Interest

Compound Name: *Finerenone-d3*

Cat. No.: *B12381673*

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This technical guide provides an in-depth analysis of **Finerenone-d3**, a deuterated isotopologue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease (CKD) associated with type 2 diabetes (T2D).^{[1][2][3]} The strategic incorporation of deuterium in **Finerenone-d3** is intended to modify the molecule's metabolic profile, potentially enhancing its pharmacokinetic properties. This document details the chemical structures of Finerenone and its deuterated form, explores the principles of stability for deuterated compounds, presents available stability data for the parent compound Finerenone, and outlines its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

Finerenone is distinguished from steroidal MRAs by its unique dihydronaphthyridine core structure.^[1] **Finerenone-d3** is the deuterium-labeled version of Finerenone, where three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.^[4] This substitution is designed to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic breakdown compared to the carbon-hydrogen (C-H) bond.

The key chemical and physical properties of both compounds are summarized below.

Property	Finerenone	Finerenone-d3
IUPAC Name	(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide	(4S)-4-(4-cyano-2-(methoxy-d3)phenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Molecular Formula	C ₂₁ H ₂₂ N ₄ O ₃	C ₂₁ H ₁₉ D ₃ N ₄ O ₃
Molecular Weight	378.43 g/mol	381.44 g/mol
CAS Number	1050477-31-0	2917530-37-9



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Caption: Chemical structures of Finerenone and **Finerenone-d3**.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute. Deuteration can significantly enhance a drug's metabolic stability by slowing the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage. This can lead to a longer drug half-life, potentially reducing dosing frequency and improving the safety profile by decreasing the formation of toxic metabolites.

While specific stability studies on **Finerenone-d3** are not publicly available, forced degradation studies have been performed on the parent compound, Finerenone. These studies provide crucial insights into its intrinsic stability under various stress conditions.

Summary of Forced Degradation Studies on Finerenone

Forced degradation studies help identify potential degradation products and pathways. A stability-indicating RP-HPLC method was developed to analyze Finerenone under stress conditions as per International Council for Harmonisation (ICH) guidelines.

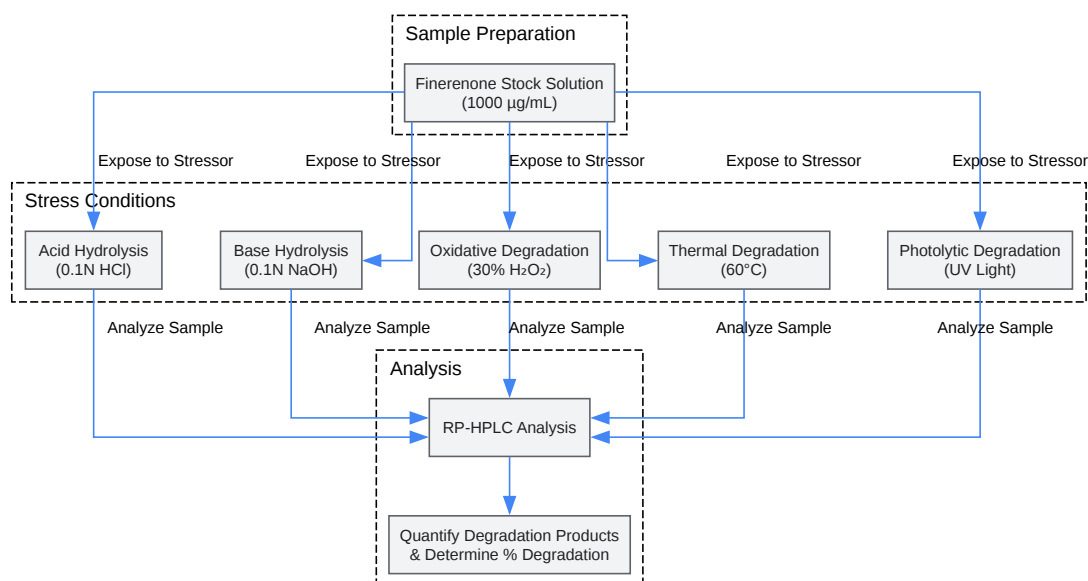
Stress Condition	Reagent / Condition Details	Observed Degradation
Acid Hydrolysis	0.1 N HCl	Mild Degradation
Base Hydrolysis	0.1 N NaOH	Mild Degradation
Oxidative	30% H ₂ O ₂	Notable Degradation
Thermal	60°C	Notable Degradation
Photolytic	UV Light	Notable Degradation

Data sourced from a study on Finerenone by RP-HPLC.

The study revealed that Finerenone is relatively stable in mild acidic and basic conditions but shows notable degradation under oxidative, thermal, and photolytic stress. The dihydropyridine component of the molecule may contribute to its susceptibility to degradation under these conditions.

Experimental Protocol: Forced Degradation and RP-HPLC Analysis

The following protocol outlines the methodology used to assess the stability of Finerenone.



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Caption: Workflow for forced degradation stability testing.

Detailed Protocol:

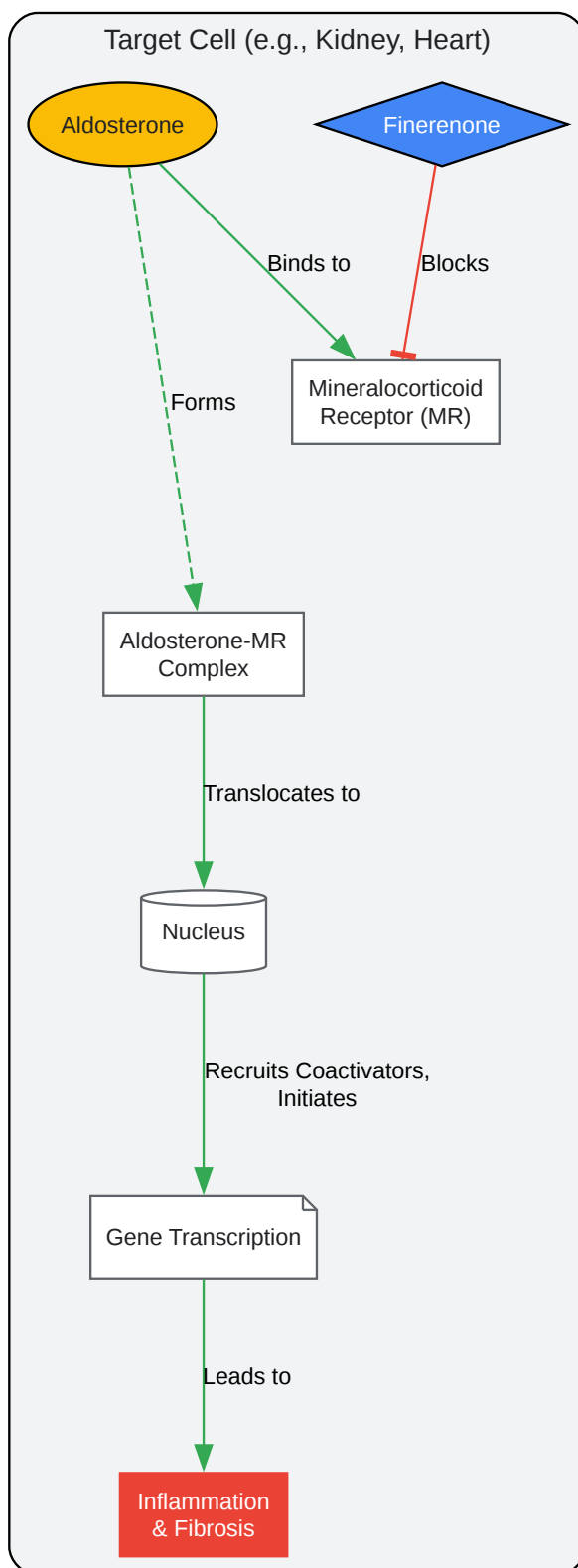
- Chromatographic Conditions:
 - Instrument: HPLC with a UV detector.
 - Column: X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).

- Mobile Phase: Acetonitrile and Ortho-Phosphoric acid (70:30% v/v).
- Flow Rate: 1 mL/min.
- Detection: UV at 225 nm.
- Preparation of Stock Solution: A standard stock solution of Finerenone (1000 µg/mL) is prepared in the mobile phase.
- Forced Degradation Procedure:
 - Acid Degradation: 1 mL of stock solution is mixed with 1 mL of 0.1N HCl and refluxed. The solution is then neutralized with 0.1N NaOH.
 - Base Degradation: 1 mL of stock solution is mixed with 1 mL of 0.1N NaOH and refluxed. The solution is then neutralized with 0.1N HCl.
 - Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 30% (v/v) hydrogen peroxide (H₂O₂) and kept at room temperature.
 - Thermal Degradation: The solid drug is exposed to a temperature of 60°C in a hot air oven.
 - Photolytic Degradation: The drug is exposed to UV light.
- Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration and injected into the HPLC system to assess the percentage of degradation.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor (MR), a nuclear receptor activated by aldosterone. Overactivation of the MR is implicated in the inflammation and fibrosis that drive the progression of kidney and cardiovascular diseases.

Unlike steroidal MRAs, Finerenone is a bulky antagonist that induces a specific conformational change in the MR upon binding. This action physically prevents the recruitment of transcriptional cofactors necessary for the expression of pro-inflammatory and pro-fibrotic genes. By blocking this pathway, Finerenone reduces inflammation and fibrosis in tissues like the kidneys and heart.



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Caption: Signaling pathway of Finerenone's MR antagonism.

Conclusion

Finerenone-d3 represents a sophisticated approach in drug design, aiming to enhance the pharmacokinetic profile of the potent MR antagonist Finerenone. The replacement of hydrogen with deuterium is a well-established strategy to improve metabolic stability. While specific stability data for the deuterated compound is pending, comprehensive studies on Finerenone confirm its stability under mild hydrolytic conditions and highlight its sensitivity to oxidative, thermal, and photolytic stress. Understanding these properties, along with its specific mechanism of blocking MR-mediated gene transcription, is vital for the ongoing research, development, and clinical application of this therapeutic class.

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